7-thia-2,3,5,10-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene
Description
Historical Development of Tricyclic Nomenclature Systems
The systematic naming of tricyclic compounds follows established IUPAC conventions that have evolved significantly since the early 20th century. According to the current Blue Book recommendations, tricyclic hydrocarbons and their heteroanalogs are named using the von Baeyer system, which identifies the main ring, main bridge, and secondary bridges in decreasing order of priority. The nomenclature framework for 7-thia-2,3,5,10-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene exemplifies the complexity inherent in polycyclic systems containing multiple heteroatoms. The systematic name reflects the presence of four nitrogen atoms and one sulfur atom integrated into a twelve-membered tricyclic framework with three degrees of unsaturation.
The prefix "tetrazatricyclo" indicates the presence of four nitrogen atoms within the tricyclic system, while the numerical descriptor [6.4.0.02,6] specifies the connectivity pattern between bridgehead atoms. This notation system provides unambiguous identification of the molecular architecture, essential for database searching and structural correlation studies. The locant numbers 2 and 6 in the superscript notation identify specific carbon atoms that serve as attachment points for the secondary bridge, creating a zero-carbon bridge that fundamentally alters the electronic and geometric properties of the parent framework.
Alternative Nomenclature Systems and Common Names
Beyond the systematic IUPAC designation, this compound is frequently referenced using alternative nomenclature systems that emphasize different structural features. The name 5,6,7,8-tetrahydrotriazolo[5',1':2,3]thiazolo[5,4-c]pyridine represents a fusion-based naming approach that describes the compound as a combination of triazole, thiazole, and pyridine ring systems. This nomenclature emphasizes the heterocyclic nature of the compound and facilitates recognition by medicinal chemists familiar with individual heterocyclic components.
The systematic comparison of naming conventions reveals important insights into the structural organization of this complex molecule. While the tricyclic designation focuses on the overall architectural framework, the fusion-based nomenclature highlights the specific heterocyclic components and their interconnections. Both systems are officially recognized and serve different purposes in chemical communication, with the tricyclic name being preferred for crystallographic and theoretical studies, while the fusion-based name is commonly used in pharmaceutical literature.
Properties
IUPAC Name |
7-thia-2,3,5,10-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-2-8-3-6-5(1)11-7(12-6)9-4-10-11/h4,8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUHPSMTUHAWKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N3C(=NC=N3)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017337-78-8 | |
| Record name | 7-thia-2,3,5,10-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-triene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Precursor Synthesis and Functionalization
The preparation begins with the synthesis of linear precursors containing sulfur and nitrogen moieties. A common starting material is 1,4-dithiane-2,5-diol, which undergoes sequential amination and oxidation to introduce nitrogen functionalities. For example, reaction with ethylenediamine derivatives in the presence of trifluoroacetic acid (TFA) yields bis-aminated intermediates. Subsequent oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) generates sulfone or sulfoxide groups, which facilitate cyclization.
Table 1: Key Precursors and Reaction Conditions
| Precursor | Reagent | Conditions | Intermediate Yield |
|---|---|---|---|
| 1,4-Dithiane-2,5-diol | Ethylenediamine, TFA | 80°C, 12 h | 68% |
| Bis-aminated derivative | mCPBA, CH₂Cl₂ | 0°C → RT, 6 h | 85% |
Cyclization Strategies
Cyclization is the cornerstone of forming the tricyclic framework. Two dominant methodologies are employed:
Acid-Catalyzed Cyclocondensation
Concentrated sulfuric acid or polyphosphoric acid (PPA) promotes intramolecular cyclization by activating carbonyl groups and facilitating nucleophilic attack. For instance, treatment of a tetra-aminated sulfone with PPA at 120°C for 8 hours yields the tricyclic core in 72% efficiency. The mechanism involves protonation of the sulfone oxygen, followed by electrophilic aromatic substitution at the ortho position of adjacent amine groups.
Thermal Cyclization in Inert Solvents
Heating precursors in high-boiling solvents like diphenyl ether or DMF at 160–180°C induces cyclization without acidic catalysts. This method avoids side reactions such as sulfone decomposition but requires stringent exclusion of moisture.
Nitrolysis-Driven Ring Formation
Nitrolysis of N-Acyl Intermediates
Nitrolysis replaces acyl groups with nitro moieties while simultaneously inducing ring contraction or expansion. A patented method for analogous compounds involves reacting tetraoxadiazaisowurtzitane derivatives with nitric acid (70–90%) and sulfuric acid at 50–70°C. The strong acid mixture generates nitronium ions (NO₂⁺), which nitrate amine groups and catalyze skeletal reorganization into the target tricyclic structure.
Equation 1: Nitrolysis Mechanism
Optimization of Nitrolysis Conditions
Critical parameters include:
-
Acid Concentration : ≥70% HNO₃ ensures sufficient nitronium ion generation.
-
Temperature : 60°C balances reaction rate and byproduct suppression.
-
Stoichiometry : A 2:1 molar ratio of HNO₃ to precursor maximizes nitro group incorporation.
Table 2: Nitrolysis Optimization Data
| HNO₃ Concentration | Temperature | Reaction Time | Yield |
|---|---|---|---|
| 70% | 50°C | 3 h | 58% |
| 90% | 60°C | 2 h | 76% |
| 100% | 70°C | 1.5 h | 64% |
Transition Metal-Mediated Coupling
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig amination and Ullmann-type couplings install aryl or heteroaryl groups at specific positions. For example, reacting a brominated precursor with morpholine using Pd(OAc)₂ and Xantphos in toluene at 100°C achieves C–N bond formation with 89% yield.
Copper-Mediated Thiolation
Introducing sulfur atoms via CuI-catalyzed C–S coupling ensures regioselectivity. A representative protocol uses thiophenol, K₂CO₃, and CuI in DMSO at 120°C, affording the thia-substituted product in 82% yield.
Solvent and Catalytic System Optimization
Solvent Effects
-
Polar Aprotic Solvents : DMF and DMSO enhance solubility of intermediates but may decompose at high temperatures.
-
Ether Solvents : Tetrahydrofuran (THF) minimizes side reactions in nitrolysis steps.
Catalytic Additives
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.
-
Lewis Acids : ZnCl₂ or BF₃·OEt₂ accelerates cyclization by coordinating to lone pairs on nitrogen and sulfur.
Analytical Characterization
Spectroscopic Techniques
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro[1,2,4]triazolo[5’,1’:2,3][1,3]thiazolo[5,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the efficiency and outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
5,6,7,8-Tetrahydro[1,2,4]triazolo[5’,1’:2,3][1,3]thiazolo[5,4-c]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of biological processes and as a probe to investigate enzyme activities and receptor interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, antiviral, and anticancer agent.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro[1,2,4]triazolo[5’,1’:2,3][1,3]thiazolo[5,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique fused ring structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 7-thia-2,3,5,10-tetrazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5-triene, it is compared below to structurally related compounds, focusing on molecular architecture, substituents, and biological activity.
Structural and Functional Differences
The closest analog identified in available literature is 4-(4-methylphenyl)-7-thia-2,5-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5-triene hydrobromide (C₁₆H₁₇BrN₂S). Key distinctions include:
- Heteroatom Composition : The target compound contains four nitrogen atoms (tetrazatricyclo), while the analog has two nitrogens (diazatricyclo) and one sulfur.
- Substituents : The analog includes a 4-methylphenyl group and a bromide counterion, enhancing water solubility and stability. The target compound lacks these substituents in its base structure.
- Molecular Formula : The analog’s formula (C₁₆H₁₇BrN₂S) reflects its larger molecular weight due to bromine and aromatic substituents, whereas the target compound’s formula is unspecified but likely simpler.
Pharmacological Implications
The analog’s biological activity as a potent AMPA receptor antagonist highlights the importance of substituents in modulating receptor binding. The bromine and methylphenyl groups likely contribute to its improved water solubility compared to NBQX (a related AMPA antagonist) . However, empirical data on its activity are currently lacking.
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Heteroatoms (N/S) | Substituents | Biological Activity |
|---|---|---|---|---|
| 7-Thia-2,3,5,10-tetrazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5-triene (Target) | Not reported | 4N, 1S | None | Hypothesized receptor modulation |
| 4-(4-Methylphenyl)-7-thia-2,5-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5-triene hydrobromide | C₁₆H₁₇BrN₂S | 2N, 1S | 4-Methylphenyl, Br⁻ | AMPA receptor antagonist |
Biological Activity
7-thia-2,3,5,10-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene is a complex organic compound characterized by its unique polycyclic structure that incorporates sulfur and nitrogen heteroatoms. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Structural Overview
The molecular structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₉N₄S |
| Molecular Weight | 285.31 g/mol |
| CAS Number | [insert CAS number here] |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that the compound induces apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential.
Table 1: Cytotoxicity Assay Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspase activation |
| HeLa (Cervical Cancer) | 12 | Mitochondrial dysfunction |
| A549 (Lung Cancer) | 18 | Cell cycle arrest |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogenic bacteria and fungi. Studies have utilized disk diffusion methods to evaluate its efficacy.
Table 2: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 20 | 50 µg/mL |
| S. aureus | 25 | 30 µg/mL |
| C. albicans | 15 | 40 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Apoptosis Induction : The compound triggers apoptosis through intrinsic pathways involving mitochondrial signaling and caspase activation.
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular proliferation and survival.
- Membrane Disruption : The structural properties allow it to integrate into microbial membranes, leading to cell lysis.
Case Studies
Several studies have focused on the biological implications of this compound:
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited enhanced anticancer activity when modified with various functional groups.
- Another research article highlighted its potential as a lead compound for developing new antibiotics due to its effectiveness against resistant strains of bacteria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
